MCPA-sodium
Overview
Description
MCPA-sodium, also known as [(4-chloro-o-tolyl)oxy]acetic acid, is a white to brown crystalline substance with a faint phenolic odor . It is an auxin type, selective herbicide with systemic activity, causing disruption of plant hormone responses, used for selective control of broadleaf weeds .
Molecular Structure Analysis
The molecular formula of MCPA-sodium is C9H8ClNaO3 . Its molecular weight is 222.601 Da . The structure consists of a chlorinated aromatic ring with a methyl group and an acetic acid group attached .Chemical Reactions Analysis
MCPA-sodium can react with other substances under certain conditions. For instance, a chemiluminescence signal is generated by the reaction between photodegraded MCPA and ferricyanide solution in an alkaline medium .Physical And Chemical Properties Analysis
MCPA-sodium appears as colorless plates and is very soluble in water . It has a weak intrinsic odor and a melting point of 120.0 to 120.8 °C . Its vapor pressure is 4×10^-4 Pa at 32 °C and 4×10^-3 Pa at 45 °C .Scientific Research Applications
C9H8ClNaO3 C_9H_8ClNaO_3 C9H8ClNaO3
, and it functions as a selective, systemic herbicide with translocation properties, acting as a synthetic auxin . Below is a comprehensive analysis of its scientific research applications across various fields:Agriculture: Weed Control in Cereals
MCPA-sodium is extensively used in agriculture to manage annual and perennial broad-leaved weeds. It is particularly effective in cereal crops such as wheat, oats, triticale, and rye. The herbicide targets weeds like charlock, wild radish, dandelion, capeweed, fat hen, and hedge mustards, which can significantly reduce crop yields .
Environmental Science: Monitoring Groundwater Contamination
Due to its widespread use, MCPA-sodium is a potential groundwater contaminant. Research into its environmental fate is crucial for assessing its impact on ecosystems and developing strategies to monitor and mitigate its presence in groundwater .
Ecotoxicology: Impact on Non-Target Species
Studies on the ecotoxicity of MCPA-sodium help understand its effects on non-target species, including beneficial insects, soil microorganisms, and aquatic life. This research is vital for ensuring the safe use of the herbicide and protecting biodiversity .
Human Health: Genotoxicity and Reproductive Effects
MCPA-sodium has been associated with moderate alerts for genotoxicity and reproductive/developmental effects. Scientific research in this area focuses on understanding the potential health risks associated with exposure to the compound and establishing safe usage guidelines .
Biochemistry: Interaction with Plasma Proteins
The interaction of MCPA-sodium with plasma proteins is a subject of biochemical research. Studies using fluorescence probe technology and spectroscopy methods, such as three-dimensional fluorescence, UV absorption, and circular dichroism (CD) spectra, explore its potential hematological toxicity .
Water Treatment: Virus Concentration in Wastewater
Innovative methods using MCPA-sodium derivatives, such as powdered activated charcoal sodium alginate hydrogel beads, have been developed for concentrating viruses from wastewater. This research is particularly relevant for public health monitoring and the rapid detection of pathogens like SARS-CoV-2 .
Pesticide Transformation Product Research
MCPA-sodium can also be a transformation product of other pesticides. Research in this field investigates the pathways and products of pesticide degradation, which is essential for understanding the lifecycle of agricultural chemicals and their environmental impact .
Regulatory Compliance and Risk Assessment
Research on MCPA-sodium also encompasses regulatory compliance and risk assessment. This includes evaluating its approval status, usage restrictions, and potential for substitution based on environmental and health risk assessments .
Mechanism of Action
Target of Action
MCPA-sodium, also known as MCPA sodium salt, is primarily used as a herbicide for controlling annual and perennial weeds in various crops . The primary targets of MCPA-sodium are broad-leaved weeds, including Charlock, Wild radish, Dandylion, Capeweed, Fat hen, and Hedge mustards .
Mode of Action
MCPA-sodium acts as a synthetic auxin, a class of plant hormones that are essential for plant body development . It interferes with the plant’s growth hormones, disrupting the normal growth processes within the plant . This interaction with the plant’s growth system leads to the death of the weed, thereby achieving its herbicidal effect .
Biochemical Pathways
The biochemical pathway of MCPA involves the cleavage of the ether linkage, yielding MCP (4-chloro-2-methylphenol) and acetate acid . This breakdown process is facilitated by the action of various enzymes present in the plant cells . The MCPA can also be degraded biologically in soils by plants and microorganisms .
Pharmacokinetics
This solubility plays a significant role in its bioavailability, allowing it to be readily absorbed and transported within the plant system .
Result of Action
The result of MCPA-sodium’s action is the effective control of broad-leaved weeds. By mimicking the plant’s natural growth hormones, MCPA-sodium causes an over-stimulation of growth processes, leading to the death of the weed . This allows for the protection of crops from weed infestation, promoting better growth and yield of the crops .
Action Environment
The efficacy and stability of MCPA-sodium can be influenced by various environmental factors. For instance, MCPA-sodium is known to be a potential groundwater contaminant . Therefore, the use of MCPA-sodium needs to be managed carefully to minimize environmental contamination. Additionally, factors such as soil type, temperature, and rainfall can affect the absorption, distribution, and effectiveness of MCPA-sodium in the environment .
Safety and Hazards
Future Directions
properties
IUPAC Name |
sodium;2-(4-chloro-2-methylphenoxy)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3.Na/c1-6-4-7(10)2-3-8(6)13-5-9(11)12;/h2-4H,5H2,1H3,(H,11,12);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STAPBGVGYWCRTF-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClO3.Na, C9H8ClNaO3 | |
Record name | METHOXONE SODIUM SALT | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18173 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2034700 | |
Record name | Acetic acid, 2-(4-chloro-2-methylphenoxy)-, sodium salt (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2034700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Methoxone sodium salt is a colorless plates. Corrosive. Used as an herbicide. | |
Record name | METHOXONE SODIUM SALT | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18173 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Product Name |
MCPA-sodium | |
CAS RN |
3653-48-3 | |
Record name | METHOXONE SODIUM SALT | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18173 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | MCPA-sodium [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003653483 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetic acid, 2-(4-chloro-2-methylphenoxy)-, sodium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Acetic acid, 2-(4-chloro-2-methylphenoxy)-, sodium salt (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2034700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MCPA | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.815 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MCPA-SODIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4E2KB6UGRM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does MCPA-sodium affect plant growth?
A1: MCPA-sodium is a synthetic auxin, mimicking the plant hormone auxin. It disrupts normal plant growth, leading to uncontrolled cell division and elongation, ultimately causing plant death. []
Q2: What are the visible symptoms of MCPA-sodium exposure in plants?
A2: Typical symptoms include epinasty (downward leaf curling), leaf rolling and blistering, stem and petiole proliferation, root modification, and ultimately plant death. The severity varies depending on the plant species, dose, and application method. [, , ]
Q3: What is the molecular formula and weight of MCPA-sodium?
A3: The molecular formula is C9H8ClO3Na, and the molecular weight is 214.59 g/mol.
Q4: Does the presence of calcium chloride in spray carriers affect MCPA-sodium's efficacy?
A4: Yes, calcium chloride antagonizes the toxicity of MCPA-sodium. This antagonism can be overcome by adding ammonium sulfate or ammonium nitrate to the spray carrier. []
Q5: How does the chemical structure of MCPA-sodium relate to its herbicidal activity?
A5: The phenoxyacetic acid structure of MCPA-sodium is crucial for its auxin-like activity. Modifications to this structure can significantly impact its potency and selectivity. For instance, replacing the chlorine atom with other halogens or modifying the side chain can alter its herbicidal properties. [, ]
Q6: Are there specific formulation strategies for MCPA-sodium?
A6: MCPA-sodium is available in various formulations, including wettable powders, water-dispersible granules, suspensions, suspoemulsions, aqueous emulsions, and microemulsions. The choice of formulation depends on the desired application method and the target weed species. []
Q7: Has MCPA-sodium been tested for safety and efficacy in field trials?
A7: Yes, numerous field trials have demonstrated the effectiveness of MCPA-sodium in controlling broadleaf weeds in various crops, including wheat, oats, rice, sugarcane, and potato. [, , , , , , , , ]
Q8: Can resistance to other herbicides confer cross-resistance to MCPA-sodium?
A9: Resistance mechanisms, such as target-site mutations, can confer cross-resistance to herbicides with similar modes of action. For instance, a smallflower umbrella sedge population resistant to bensulfuron-methyl (ALS inhibitor) exhibited cross-resistance to other ALS inhibitors but remained susceptible to MCPA-sodium. []
Q9: How is MCPA-sodium quantified in environmental samples?
A11: High-performance liquid chromatography (HPLC) is a commonly used technique for quantifying MCPA-sodium residues in soil, water, and plant tissues. [, , ]
Q10: What happens to MCPA-sodium in the environment after application?
A12: MCPA-sodium can be degraded in the environment through various processes, including microbial degradation, photodegradation, and hydrolysis. The degradation rate depends on factors like soil type, pH, temperature, and microbial activity. [, ]
Q11: Are there alternative weed control methods or herbicides to MCPA-sodium?
A13: Alternative weed control strategies include cultural practices (crop rotation, cover cropping), mechanical methods (tillage, mowing), and the use of other herbicide classes with different modes of action. The choice of the most suitable method depends on various factors, including the specific weed spectrum, crop, environmental considerations, and cost-effectiveness. []
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.